molecular formula C13H15N2+ B372598 1-Benzyl-4,6-dimethylpyrimidin-1-ium

1-Benzyl-4,6-dimethylpyrimidin-1-ium

Cat. No.: B372598
M. Wt: 199.27g/mol
InChI Key: BSUZHXIGTHFMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,6-dimethylpyrimidin-1-ium is a pyrimidinium-based ionic compound characterized by a positively charged nitrogen atom in the pyrimidine ring, substituted with a benzyl group at the 1-position and methyl groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science. The benzyl group enhances lipophilicity, while the methyl substituents influence ring stability and reactivity. Although direct crystallographic data for this compound are absent in the provided evidence, tools like SHELX and ORTEP (commonly used for small-molecule structure determination ) would likely be employed to analyze its geometry and intermolecular interactions.

Properties

Molecular Formula

C13H15N2+

Molecular Weight

199.27g/mol

IUPAC Name

1-benzyl-4,6-dimethylpyrimidin-1-ium

InChI

InChI=1S/C13H15N2/c1-11-8-12(2)15(10-14-11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3/q+1

InChI Key

BSUZHXIGTHFMBO-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=[N+](C=N1)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine

  • Structure: Features a neutral 4,6-dimethylpyrimidine core with an ethyl-aminophenyl substituent at the 2-position.
  • Key Differences: Unlike the pyrimidinium ion, this compound lacks a positive charge, reducing its ionic character.
  • Implications : The absence of a benzyl group and ionic charge may result in lower lipophilicity compared to 1-Benzyl-4,6-dimethylpyrimidin-1-ium.

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde

  • Structure : Contains an indole ring substituted with benzyl and dimethoxy groups.
  • Key Differences: The indole core is aromatic but lacks the pyrimidinium’s charge, altering electronic properties.
  • Implications : The indole system may exhibit stronger π-π stacking interactions compared to the pyrimidinium ion, influencing solid-state packing and solubility.

1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

  • Structure : A saturated piperidine ring with benzyl and dimethyl substituents, protonated as a dihydrochloride salt.
  • Key Differences: The non-aromatic piperidine ring lacks conjugation, reducing rigidity. The dihydrochloride form introduces ionic character but differs from the pyrimidinium’s localized charge .
  • Implications : The saturated ring may confer greater flexibility, impacting binding interactions in biological systems.

Benzyl-Substituted Ionic Liquids (e.g., [BzMIM]Cl)

  • Structure : Imidazolium-based ionic liquids with benzyl substituents.
  • Key Differences : The imidazolium core has two nitrogen atoms, creating a delocalized charge, whereas the pyrimidinium ion has a single localized charge.
  • Implications : Delocalized charges in imidazolium salts typically lower melting points and increase thermal stability compared to pyrimidinium analogs .

Comparative Analysis of Physical and Chemical Properties

Property This compound N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine 1-Benzyl-4,6-dimethoxyindole-3-carbaldehyde [BzMIM]Cl
Core Structure Pyrimidinium Pyrimidine Indole Imidazolium
Charge +1 Neutral Neutral +1
Key Substituents 1-Benzyl, 4,6-dimethyl 2-Ethyl-aminophenyl, 4,6-dimethyl 1-Benzyl, 4,6-dimethoxy 1-Benzyl
Lipophilicity High (benzyl group) Moderate High (benzyl, dimethoxy) Moderate
Thermal Stability Moderate (localized charge) High (neutral) Moderate High (delocalized charge)
Solubility Polar aprotic solvents Polar solvents (H-bonding) Chloroform, DCM Water, alcohols

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